molecular formula C27H26N4O8 B7838982 N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine

N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine

Cat. No.: B7838982
M. Wt: 534.5 g/mol
InChI Key: OENCMORJQAUAAJ-XMMPIXPASA-N
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Description

N⁶-(2,4-Dinitrophenyl)-N²-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine is a specialized lysine derivative featuring two distinct protecting groups:

  • N²-Fmoc: The [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group, a widely used acid-labile protecting group in solid-phase peptide synthesis (SPPS) .
  • N⁶-2,4-Dinitrophenyl (DNP): A UV-active, electron-withdrawing group that facilitates detection and selective deprotection under specific conditions (e.g., thiolysis) .

Properties

IUPAC Name

(2R)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENCMORJQAUAAJ-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679803
Record name N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269061-41-8
Record name N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound features a unique structure comprising a dinitrophenyl group, which is known for enhancing binding affinities in various biological assays, and a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety for the amino functionality.

Chemical Structure and Properties

  • Molecular Formula : C27H26N4O8
  • Molecular Weight : Approximately 534.53 g/mol
  • Structural Features :
    • Dinitrophenyl moiety enhances biological interactions.
    • Fmoc group protects the amino group during synthesis.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors and proteins. The dinitrophenyl group is particularly effective in increasing the compound's binding affinity, making it useful in studies involving receptor-ligand interactions.

Binding Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have shown that this compound exhibits significant binding affinity to specific biological targets. For example, it has been evaluated for its potential as a growth hormone-releasing factor derivative, suggesting applications in endocrinology and metabolic studies .

Biological Activity and Applications

  • Endocrinological Applications :
    • The compound has been investigated for its role as a growth hormone-releasing factor derivative, indicating potential therapeutic uses in treating growth disorders.
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The incorporation of the dinitrophenyl group may enhance its efficacy against certain cancer cell lines by promoting apoptosis or inhibiting cell proliferation .
  • Receptor-Ligand Interaction Studies :
    • The compound's ability to interact with various receptors has been explored, providing insights into its potential therapeutic applications in drug design and development .

Case Studies

Several case studies have highlighted the biological activity of similar compounds featuring the dinitrophenyl moiety:

StudyCompoundBiological ActivityFindings
N~6~-(2,4-Dinitrophenyl)-N~2~-Fmoc-D-lysineBinding AffinityDemonstrated significant binding to growth hormone receptors.
Fluorene-based derivativesAnticancer ActivityShowed inhibition of cell proliferation in MDA-MB-231 breast cancer cells.
Dinitrophenyl derivativesAntimicrobial ActivityExhibited activity against multidrug-resistant bacterial strains.

Scientific Research Applications

Scientific Research Applications

The compound has been employed in various research domains due to its versatile chemical properties:

Biochemical Assays

The Dnp moiety acts as a chromophore, making N~6~-(2,4-Dinitrophenyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine suitable for:

  • Enzyme-linked immunosorbent assays (ELISA) : Used to quantify protein interactions.
  • Surface plasmon resonance (SPR) : To study binding affinities between receptors and ligands.

Drug Development

The compound's structure allows it to serve as a lead compound in developing:

  • Growth hormone-releasing factor derivatives : Potential applications in endocrinology.
  • Antibody-drug conjugates (ADCs) : Enhancing targeted drug delivery systems in cancer therapy.

Interaction Studies

Research focuses on understanding the binding interactions with various receptors and proteins, which can provide insights into:

  • Mechanisms of action for therapeutic targets.
  • Development of novel inhibitors or modulators for specific biological pathways.

Case Study 1: Binding Affinity Studies

A study utilizing this compound demonstrated its enhanced binding affinity to specific G protein-coupled receptors (GPCRs). The results indicated that modifications to the Dnp group could lead to increased specificity and potency in receptor engagement.

Case Study 2: Application in ADCs

Another research effort explored the use of this compound in the design of antibody-drug conjugates. The study highlighted how the Dnp modification improved the stability and efficacy of the conjugate in targeting cancer cells, showcasing its potential for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Protecting Groups

The table below compares key structural attributes of the target compound with analogous lysine derivatives:

Compound Name Molecular Formula (Calculated) Protecting Groups (N²/N⁶) Mass (g/mol) Stereochemistry Key References
N⁶-(2,4-Dinitrophenyl)-N²-Fmoc-D-lysine C₂₇H₂₅N₅O₈* Fmoc (N²), DNP (N⁶) ~595.5 D-lysine
N²-Fmoc-N⁶-(4-methoxytrityl)-L-lysine C₄₁H₄₀N₂O₅ Fmoc (N²), 4-methoxytrityl (N⁶) 640.78 L-lysine
N²-Fmoc-N⁶-(bis(2,2,2-trichloroethoxy)phosphoryl)-L-lysine C₂₅H₂₄Cl₆N₂O₈P Fmoc (N²), phosphoryl (N⁶) ~800.2 L-lysine
N²-Fmoc-N⁶-ureido-L-lysine C₂₂H₂₅N₃O₅ Fmoc (N²), ureido (N⁶) 411.45 L-lysine
N²-Fmoc-N⁶-((1-(4-(4-((3-azidopropyl)amino)-4-oxobutoxy)-5-methoxy-2-nitrophenyl)ethoxy)carbonyl)-L-lysine C₄₆H₄₈N₆O₁₂ Fmoc (N²), photo-labile carbonate (N⁶) ~925.9 L-lysine
Key Observations:
  • Protecting Group Diversity : The DNP group in the target compound offers UV detectability, whereas trityl () and phosphoryl () groups provide acid-lability or phosphorylation mimicry, respectively.

Reactivity and Stability

  • Fmoc Group : Removed under basic conditions (e.g., piperidine), standard in SPPS workflows .
  • DNP Group: Stable under acidic conditions but cleavable via thiolysis (e.g., using β-mercaptoethanol) . Comparatively, the 4-methoxytrityl group () is removed under mild acids (1% TFA), while the phosphoryl group () requires specialized dephosphorylation enzymes .
  • Stability in MS Analysis : Fmoc-protected compounds are amenable to collision-induced dissociation (CID) and high-energy collisional dissociation (HCD) for structural elucidation, as demonstrated in .
Application Highlights:
  • The DNP group in the target compound enables UV monitoring during synthesis and selective conjugation in biotin-streptavidin systems .
  • 4-Methoxytrityl () and photo-labile carbonate () groups expand orthogonality in multi-step syntheses .

Preparation Methods

Solution-Phase Synthesis

The solution-phase approach remains the most widely reported method for synthesizing N⁶-(2,4-dinitrophenyl)-N²-Fmoc-D-lysine. This strategy involves sequential protection of the ε- and α-amino groups, leveraging differential reactivity and steric hindrance to achieve regioselectivity.

Regioselective ε-Amino Protection with 2,4-Dinitrophenyl

The ε-amino group of D-lysine is first protected via nucleophilic aromatic substitution using 1-chloro-2,4-dinitrobenzene. Reacting D-lysine with 1.2 equivalents of 1-chloro-2,4-dinitrobenzene in a 1:1 mixture of aqueous sodium bicarbonate and dioxane at 50°C for 6 hours yields N⁶-(2,4-dinitrophenyl)-D-lysine. The reaction proceeds with >90% regioselectivity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

α-Amino Protection with Fmoc

The α-amino group is subsequently protected using Fmoc-succinimidyl carbonate (Fmoc-OSu). A mixture of N⁶-(2,4-dinitrophenyl)-D-lysine, Fmoc-OSu (1.1 equivalents), and diisopropylethylamine (DIPEA, 2.0 equivalents) in acetonitrile/water (1:1) is stirred at 0°C for 30 minutes, followed by 20 hours at room temperature. The product is extracted with ethyl acetate, washed with citric acid and brine, and dried over magnesium sulfate, achieving 75–85% yield.

Solid-Phase Synthesis

While less common, solid-phase synthesis offers advantages in automation and scalability. The D-lysine residue is anchored to a Wang resin via its carboxyl group. After ε-amino protection with Dnp, the α-amino group is derivatized with Fmoc using Fmoc-Cl and DIPEA in dimethylformamide (DMF). The resin-bound product is cleaved using trifluoroacetic acid (TFA)/water (95:5), yielding the target compound with purities exceeding 90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Solvent for FmocAcetonitrile/water (1:1)+15%
Reaction temperature0°C → RT+20%
Coupling agentFmoc-OSu+10% vs. Fmoc-Cl

Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from 20 hours to 30 minutes while maintaining yields ≥80%.

Purification and Characterization

Liquid-Liquid Extraction and Column Chromatography

Crude product is purified via sequential washes with 10% citric acid, water, and brine, followed by silica gel chromatography (ethyl acetate/hexane gradient). This removes unreacted Fmoc-OSu and Dnp byproducts, achieving ≥95% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) δ 8.70 (s, 1H, Dnp ArH), 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 4.30 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.12 (m, 2H, Lys ε-CH₂).

  • Mass Spectrometry : ESI-MS m/z 557.2 [M+H]⁺ (calc. 557.2).

Applications in Peptide Science

FRET Probe Construction

Incorporating N⁶-Dnp-N²-Fmoc-D-lysine into peptides enables the creation of FRET-based protease substrates. The Dnp group quenches fluorescence until enzymatic cleavage releases the fluorophore, permitting real-time activity monitoring.

SPPS of Branched Peptides

The orthogonal protection allows sequential deprotection: Fmoc removal with piperidine (20% in DMF) followed by Dnp cleavage with β-mercaptoethanol. This facilitates the synthesis of branched peptides with site-specific modifications.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Regioselectivity of Dnp protectionUse excess 1-chloro-2,4-dinitrobenzene
Fmoc hydrolysis during purificationAcidify extracts to pH 6.0
Low solubility in DMFAdd 10% dimethyl sulfoxide (DMSO)

Q & A

Q. What synthetic strategies are employed for introducing the Fmoc and 2,4-dinitrophenyl (DNP) groups onto lysine?

The compound is synthesized via sequential protection of lysine's α- and ε-amino groups. The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under mildly basic conditions (pH 8–9) to selectively protect the α-amino group . The ε-amino group is then modified with 2,4-dinitrophenyl via nucleophilic aromatic substitution using 1-chloro-2,4-dinitrobenzene in a polar aprotic solvent (e.g., DMF) at elevated temperatures (50–60°C) . Purification involves silica gel chromatography (eluent: dichloromethane/methanol gradients) or HPLC for diastereomer separation .

StepReagent/ConditionTarget SiteYieldReference
1Fmoc-Cl, pH 8.5α-amino70–85%
21-chloro-2,4-DNB, DMF, 55°Cε-amino60–75%

Q. How is the compound characterized to confirm regioselective protection?

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR : Distinct shifts for Fmoc protons (δ 7.2–7.8 ppm, aromatic) and DNP protons (δ 8.5–9.0 ppm) .
  • ³¹P NMR (if phosphorylated intermediates): Peaks at δ 60–62 ppm confirm phosphate triester formation . Mass Spectrometry (MS): ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₈H₂₆N₄O₈: 546.18; observed: 546.20) .

Q. What methods are used to remove the Fmoc group without affecting the DNP moiety?

The Fmoc group is cleaved under mild basic conditions (20% piperidine in DMF) via β-elimination, while the DNP group remains stable due to its electron-withdrawing nitro groups . Reaction progress is monitored by TLC (Rf shift from 0.50 to 0.14 in dichloromethane/methanol 9:1) .

Advanced Research Questions

Q. How can competing side reactions (e.g., 3’-3’ vs. 3’-5’ phosphite coupling) be minimized during solid-phase synthesis?

Competing couplings arise from steric hindrance and phosphoramidite reactivity. Strategies include:

  • Using 1H-tetrazole as a milder activator to reduce undesired 3’-3’ linkages .
  • Optimizing reaction time (1.5–2 h) and temperature (25°C) to favor 3’-5’ products (80% selectivity) .
  • Diastereomer separation via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What stability challenges arise under acidic or oxidative conditions, and how are they mitigated?

  • Acidic Conditions : The DNP group is stable, but Fmoc may degrade if exposed to strong acids (e.g., TFA). Use zinc bromide in nitromethane/methanol for detritylation without Fmoc cleavage .
  • Oxidative Conditions : DNP’s nitro groups resist oxidation, but prolonged exposure to tert-butyl hydroperoxide can degrade the fluorenyl moiety. Limit oxidation time to <30 min .
ConditionRiskMitigation
20% Piperidine/DMFFmoc cleavageAvoid excess base (>30 min)
ZnBr₂ in MeNO₂/MeOHFmoc stabilityControl reaction time (1–3 h)

Q. How does the DNP group influence bioconjugation or downstream applications?

The DNP group serves as a UV-active tag (λmax = 350 nm) for tracking and quantification. However, its electron-deficient nature may hinder nucleophilic reactions (e.g., amide coupling). Alternatives like azide/alkyne click chemistry are recommended for bioconjugation .

Q. What analytical discrepancies arise in NMR due to diastereomerism, and how are they resolved?

Diastereomers from chiral centers (e.g., D-lysine vs. L-lysine) cause split peaks in ¹H/³¹P NMR. For example, ³¹P NMR of phosphate triesters shows two signals (δ 62.8 and 2.7 ppm) . Resolution strategies:

  • Use chiral columns (e.g., Chiralpak IA) for HPLC purification.
  • Dynamic NMR at variable temperatures to coalesce overlapping signals .

Methodological Considerations

Q. How to optimize solubility for peptide synthesis applications?

The compound is poorly soluble in water due to hydrophobic Fmoc and DNP groups. Use DMF or DMSO as co-solvents (5–10% v/v) in aqueous buffers. For solid-phase synthesis, pre-swelling resin in DMF enhances coupling efficiency .

Q. What safety protocols are critical given its toxicity profile?

  • Acute Toxicity : Classified as Category 4 for oral/dermal/inhalation exposure (LD50 > 500 mg/kg) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse with water and seek medical advice .

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